molecular formula C6H5BrClN3 B2910784 8-Chloroimidazo[1,2-a]pyrazine hydrobromide CAS No. 937790-53-9

8-Chloroimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B2910784
CAS No.: 937790-53-9
M. Wt: 234.48
InChI Key: APVWPVMDIVZBKA-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C6H4ClN3·HBr and a molecular weight of 234.48 g/mol It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic compound that contains both nitrogen and chlorine atoms

Preparation Methods

The synthesis of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide typically involves the reaction of 8-chloroimidazo[1,2-a]pyrazine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

8-Chloroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyrazine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

8-Chloroimidazo[1,2-a]pyrazine hydrobromide can be compared with other similar compounds such as:

    8-Bromoimidazo[1,2-a]pyrazine: Similar structure but with a bromine atom instead of chlorine.

    8-Iodoimidazo[1,2-a]pyrazine: Contains an iodine atom instead of chlorine.

    8-Fluoroimidazo[1,2-a]pyrazine: Contains a fluorine atom instead of chlorine.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.BrH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVWPVMDIVZBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937790-53-9
Record name 8-chloroimidazo[1,2-a]pyrazine hydrobromide
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